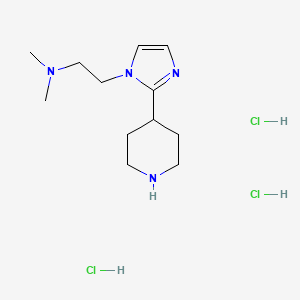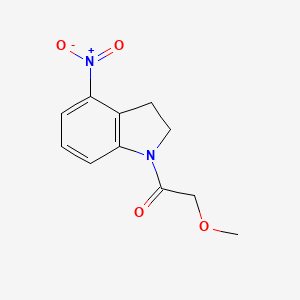![molecular formula C13H16Cl2FN B1458407 3-(4-Chlorphenyl)-3-fluor-8-azabicyclo[3.2.1]octanhydrochlorid CAS No. 1803589-34-5](/img/structure/B1458407.png)
3-(4-Chlorphenyl)-3-fluor-8-azabicyclo[3.2.1]octanhydrochlorid
Übersicht
Beschreibung
The compound “3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride” belongs to a class of organic compounds known as azabicyclo octanes . These are organic compounds containing a bicyclic structure that is made up of an eight-member carbon ring and a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This process has attracted attention from many research groups worldwide due to the wide array of interesting biological activities displayed by these compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 8-azabicyclo[3.2.1]octane core, with a fluorine atom and a chlorophenyl group attached to the third carbon atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the chlorophenyl and fluoro groups .Wissenschaftliche Forschungsanwendungen
Synthese von Tropanalkaloiden
Das 8-Azabicyclo[3.2.1]octan-Gerüst ist das zentrale Element der Familie der Tropanalkaloide, die für ihre breite Palette an biologischen Aktivitäten bekannt sind . Diese Verbindung kann zur stereoselektiven Herstellung von Tropanalkaloiden verwendet werden, die aufgrund ihrer analgetischen, anticholinergen und psychostimulierenden Eigenschaften in der medizinischen Forschung und Pharmakologie von Bedeutung sind.
Organische Synthese
Als wichtiger Rohstoff und Zwischenprodukt wird diese Verbindung in der organischen Synthese eingesetzt . Seine einzigartige Struktur ermöglicht die Herstellung komplexer Moleküle, die für die Entwicklung neuer Medikamente und Materialien verwendet werden können.
Pflanzenschutzforschung
Im Bereich der Pflanzenschutzforschung dient diese Verbindung als Zwischenprodukt für die Synthese von Chemikalien, die Nutzpflanzen vor Schädlingen und Krankheiten schützen . Seine Rolle bei der Entwicklung sichererer und effektiver Pflanzenschutzmittel ist für eine nachhaltige Landwirtschaft von entscheidender Bedeutung.
Pharmazeutische Entwicklung
Die Pharmaindustrie profitiert von der Verwendung dieser Verbindung bei der Entwicklung neuer Therapeutika . Seine strukturellen Merkmale machen es zu einem wertvollen Vorläufer bei der Synthese von pharmazeutischen Wirkstoffen.
Farbstoffbereich
Diese Verbindung wird auch im Farbstoffbereich als Zwischenprodukt bei der Synthese verschiedener Farbstoffe eingesetzt . Seine chemischen Eigenschaften können zur Herstellung neuer Farben und Muster für industrielle und künstlerische Anwendungen führen.
Arzneimittelforschung
Der 2-Azabicyclo[3.2.1]octan-Kern, der mit der betreffenden Verbindung verwandt ist, hat in der Arzneimittelforschung Potenzial gezeigt . Er dient als wichtiges synthetisches Zwischenprodukt in mehreren Totalsynthesen, und seine einzigartige Struktur kann zur Herstellung neuartiger therapeutischer Verbindungen genutzt werden.
Enantioselektive Synthese
Das Gerüst der Verbindung wird in der enantioselektiven Synthese verwendet, die für die Herstellung von Medikamenten mit der richtigen chiralen Orientierung entscheidend ist . Dies ist für die Wirksamkeit und Sicherheit von Arzneimitteln wichtig.
Wirkmechanismus
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride acts as an inhibitor of both COX-2 and 5-LOX. It binds to the active site of these enzymes and prevents them from catalyzing the reactions that produce prostaglandins and leukotrienes. This inhibition of these enzymes results in a decrease in the production of these molecules, which in turn leads to a decrease in inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
The inhibition of COX-2 and 5-LOX by 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride results in a decrease in the production of prostaglandins and leukotrienes. This decrease in the production of these molecules leads to a decrease in inflammation, pain, and other physiological processes. In addition, 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has been shown to have anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a relatively simple and cost-effective compound to synthesize, making it ideal for use in laboratory experiments. In addition, its unique structure makes it a potent inhibitor of COX-2 and 5-LOX, allowing for the study of these enzymes and their associated pathways. However, 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is only effective at inhibiting these enzymes at high concentrations, and its effects are reversible, meaning that its effects will not last for a long period of time.
Zukünftige Richtungen
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of prostaglandins and leukotrienes on various diseases, such as asthma, arthritis, and cancer. In addition, 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride could be used to study the effects of drugs on these enzymes and their associated pathways. Furthermore, 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride could be used to develop new drugs that target COX-2 and 5-LOX, as well as to develop new treatments for inflammatory and pain-related diseases. Finally, 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride could be used to study the effects of environmental factors, such as air pollution, on these enzymes and their associated pathways.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN.ClH/c14-10-3-1-9(2-4-10)13(15)7-11-5-6-12(8-13)16-11;/h1-4,11-12,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGCTUADERWGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)


![3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1458335.png)


![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)

![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)

